molecular formula C8H7N3O B12822320 1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one

1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one

Cat. No.: B12822320
M. Wt: 161.16 g/mol
InChI Key: SSEVEJQAOJQZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the triazole and pyridine rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis method mentioned above demonstrates the potential for scale-up and late-stage functionalization, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist of RORγt, the compound binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular functions. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with these enzymes’ activities, affecting various signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct chemical properties and biological activities. Its potential as a pharmacophore and its applications in various scientific fields highlight its significance.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-([1,2,4]triazolo[1,5-a]pyridin-5-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8-9-5-10-11(7)8/h2-5H,1H3

InChI Key

SSEVEJQAOJQZNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=NC=NN21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.